(5-(Pyridin-4-yl)-1,3,4-oxadiazol-2-yl)methanamine
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Overview
Description
(5-(Pyridin-4-yl)-1,3,4-oxadiazol-2-yl)methanamine is a heterocyclic compound that contains both pyridine and oxadiazole rings. This compound is of interest due to its potential applications in medicinal chemistry and material science. The presence of the pyridine ring imparts basicity, while the oxadiazole ring is known for its stability and electronic properties.
Preparation Methods
The synthesis of (5-(Pyridin-4-yl)-1,3,4-oxadiazol-2-yl)methanamine typically involves the formation of the oxadiazole ring followed by the introduction of the pyridine moiety. One common method is the cyclization of hydrazides with carboxylic acids or their derivatives to form the oxadiazole ring. The pyridine ring can then be introduced through various coupling reactions, such as the Chan–Lam coupling, which involves the reaction of aryl boronate derivatives with amines under mild conditions .
Chemical Reactions Analysis
(5-(Pyridin-4-yl)-1,3,4-oxadiazol-2-yl)methanamine undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring, using reagents like alkyl halides.
Coupling Reactions: The compound can participate in coupling reactions, such as the Suzuki or Heck reactions, to form more complex molecules.
Scientific Research Applications
(5-(Pyridin-4-yl)-1,3,4-oxadiazol-2-yl)methanamine has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.
Material Science: The compound is used in the design of organic semiconductors and light-emitting diodes due to its electronic properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Mechanism of Action
The mechanism of action of (5-(Pyridin-4-yl)-1,3,4-oxadiazol-2-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridine ring can engage in hydrogen bonding and π-π interactions, while the oxadiazole ring can participate in electron transfer processes. These interactions can modulate the activity of the target proteins, leading to the desired biological effects .
Comparison with Similar Compounds
(5-(Pyridin-4-yl)-1,3,4-oxadiazol-2-yl)methanamine can be compared with other similar compounds, such as:
(5-(Pyridin-3-yl)-1,3,4-oxadiazol-2-yl)methanamine: This compound has the pyridine ring at the 3-position instead of the 4-position, which can affect its electronic properties and reactivity.
(5-(Pyridin-2-yl)-1,3,4-oxadiazol-2-yl)methanamine: The pyridine ring at the 2-position can lead to different steric and electronic interactions.
(5-(Pyridin-4-yl)-1,2,4-oxadiazol-3-yl)methanamine: The position of the nitrogen atoms in the oxadiazole ring is different, which can influence the compound’s stability and reactivity.
These comparisons highlight the uniqueness of this compound in terms of its structural and electronic properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)methanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4O/c9-5-7-11-12-8(13-7)6-1-3-10-4-2-6/h1-4H,5,9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYRQEBXPMGBZIB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=NN=C(O2)CN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90640515 |
Source
|
Record name | 1-[5-(Pyridin-4-yl)-1,3,4-oxadiazol-2-yl]methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90640515 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
803603-49-8 |
Source
|
Record name | 1-[5-(Pyridin-4-yl)-1,3,4-oxadiazol-2-yl]methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90640515 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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